molecular formula C16H10BrNO2 B5774708 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile

Cat. No.: B5774708
M. Wt: 328.16 g/mol
InChI Key: YTRKDKRRQIHYGA-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile, also known as BDPA, is a chemical compound that has been widely used in scientific research. BDPA is a fluorescent probe that is used to study the structure and dynamics of biological molecules, such as proteins and nucleic acids.

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process, known as fluorescence, allows researchers to track the movement and interactions of biological molecules labeled with this compound. The fluorescence of this compound is highly sensitive to changes in the local environment, such as pH, temperature, and polarity, making it a valuable tool for studying the behavior of biological molecules in different conditions.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile as a fluorescent probe is its high sensitivity to changes in the local environment. This makes it a valuable tool for studying the behavior of biological molecules in different conditions. This compound is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
One limitation of using this compound is that it requires a specialized instrument, such as a fluorescence spectrophotometer, to measure its fluorescence. This can be a barrier for some researchers who do not have access to this equipment. Additionally, this compound is not suitable for all types of biological molecules and may not work well in certain experimental conditions.

Future Directions

There are many potential future directions for research involving 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile. One area of interest is the development of new methods for attaching this compound to biological molecules. Researchers are also exploring ways to modify the structure of this compound to improve its sensitivity and selectivity for specific types of molecules.
Another area of research is the use of this compound in live-cell imaging. This would involve labeling biological molecules with this compound and then using fluorescence microscopy to observe their behavior in living cells. This could provide valuable insights into the dynamics of biological processes in real-time.
Overall, this compound is a valuable tool for studying the structure and dynamics of biological molecules. Its high sensitivity to changes in the local environment and ease of synthesis make it accessible to a wide range of researchers. As research in this area continues to evolve, this compound is likely to play an increasingly important role in scientific discovery.

Synthesis Methods

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-hydroxy-1,3-benzodioxole in the presence of a base to form a Schiff base intermediate. The intermediate is then reacted with acrylonitrile to form this compound. The final product can be purified through column chromatography.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylonitrile has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for studying the structure and dynamics of biological molecules. This compound can be attached to proteins or nucleic acids and used to monitor changes in their conformation or interactions with other molecules.

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-14-4-1-11(2-5-14)7-13(9-18)12-3-6-15-16(8-12)20-10-19-15/h1-8H,10H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRKDKRRQIHYGA-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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